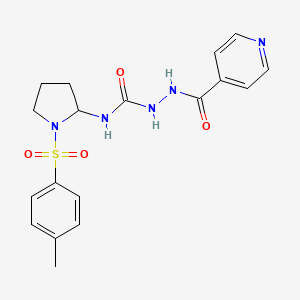

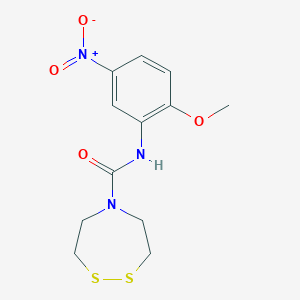

2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide” is a derivative of isoniazid (INH), a frontline drug used in the treatment of tuberculosis . This compound is a new modification of the INH structure, linked with different anilines via a carbonyl group .

Synthesis Analysis

The synthesis of this compound involves two synthetic procedures. The first is the linkage of the INH structure with different anilines via a carbonyl group. The second involves the preparation of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amines by their cyclisation .科学的研究の応用

Antimycobacterial Activity

A significant body of research has focused on the synthesis and evaluation of isonicotinoylhydrazones and their derivatives for antimycobacterial activity. For instance, compounds synthesized from isonicotinoylhydrazine have shown good activity against Mycobacterium tuberculosis, including strains resistant to isoniazid, a frontline antituberculosis drug. These studies highlight the potential of such compounds in addressing drug-resistant tuberculosis, a major global health challenge (Cocco et al., 1999), (Asif, 2014).

Antimicrobial Activities

The antimicrobial activities of synthesized derivatives have been extensively evaluated, showing efficacy against various bacterial strains. This includes research on new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their effectiveness against different microbial agents (Bayrak et al., 2009). Such compounds are promising for the development of new antimicrobials in the face of rising antibiotic resistance.

Chelatometric Properties

Research has also delved into the chelatometric properties of isonicotinoylhydrazones, exploring their ability to form complexes with various cations. This has potential applications in analytical chemistry and environmental monitoring (Katiyar & Tandon, 1964).

Anticancer Activity

Compounds based on isonicotinoylhydrazinecarboxamide have been investigated for their anticancer properties. Some derivatives have shown potential against various cancer cell lines, indicating the scope for further research in cancer therapy (Mansour et al., 2021).

作用機序

Target of Action

The primary target of the compound 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide is the enzyme enoyl-acyl carrier protein reductase, also known as InhA . This enzyme plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with its target, InhA, by binding to it . The binding of the compound to InhA inhibits the enzyme’s activity, thereby disrupting the synthesis of mycolic acids . This disruption leads to changes in the bacterial cell wall, which can result in the death of the bacteria .

Biochemical Pathways

The action of this compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, the compound disrupts the production of mycolic acids, which are key components of the mycobacterial cell wall . The downstream effects of this disruption include alterations in cell wall structure and integrity, which can lead to bacterial cell death .

Pharmacokinetics

The compound’s efficacy against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell

Result of Action

The molecular effect of this compound’s action is the inhibition of InhA, leading to a disruption in mycolic acid synthesis . On a cellular level, this results in alterations to the bacterial cell wall, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis, including INH-resistant non-tuberculous mycobacteria .

特性

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-3-(pyridine-4-carbonylamino)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S/c1-13-4-6-15(7-5-13)28(26,27)23-12-2-3-16(23)20-18(25)22-21-17(24)14-8-10-19-11-9-14/h4-11,16H,2-3,12H2,1H3,(H,21,24)(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSLTCUBUCUSBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2NC(=O)NNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2589293.png)

![(1R,5S)-N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)

![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)

![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)